
1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione is an organic compound with the molecular formula C14H17NO4 It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a benzyl group substituted with two methoxy groups at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione typically involves the reaction of 3,4-dimethoxybenzyl chloride with piperidine-2,4-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the piperidine-2,4-dione moiety can be reduced to form hydroxyl groups.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 1-(3,4-dimethoxybenzyl)piperidine-2,4-diol.
Substitution: Formation of 3,4-dimethoxybenzyl derivatives with various substituents.
科学研究应用
1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
相似化合物的比较
Similar Compounds
1-(3,4-Dimethoxybenzoyl)piperidine: Similar structure but with a benzoyl group instead of a benzyl group.
1-(3,4-Dimethoxyphenyl)piperidine: Similar structure but without the carbonyl groups in the piperidine ring.
1-(3,4-Dimethoxybenzyl)pyrrolidine-2,4-dione: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione is unique due to its specific substitution pattern and the presence of both methoxy groups and a piperidine-2,4-dione moiety. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
属性
分子式 |
C14H17NO4 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
1-[(3,4-dimethoxyphenyl)methyl]piperidine-2,4-dione |
InChI |
InChI=1S/C14H17NO4/c1-18-12-4-3-10(7-13(12)19-2)9-15-6-5-11(16)8-14(15)17/h3-4,7H,5-6,8-9H2,1-2H3 |
InChI 键 |
FWUOYTVWMSVKNC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CN2CCC(=O)CC2=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


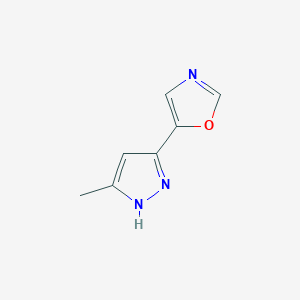
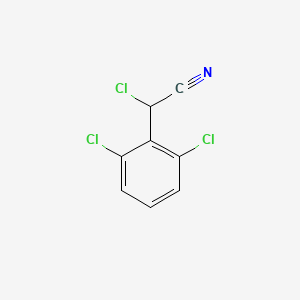
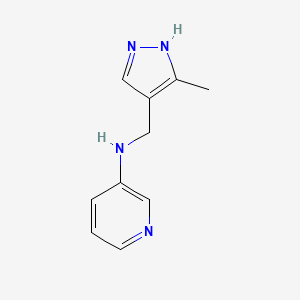


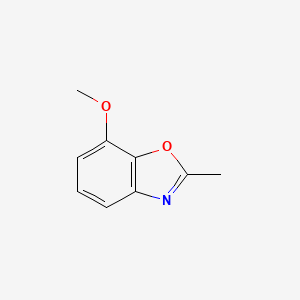
![(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13013452.png)
![Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13013459.png)
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13013464.png)
![trans-3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole;hydrochloride](/img/structure/B13013466.png)
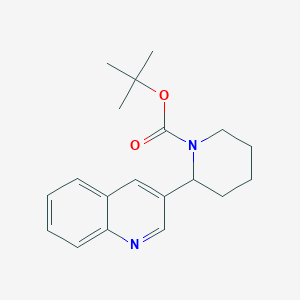

![3-Bromo-2-methylfuro[3,2-c]pyridine](/img/structure/B13013497.png)
![4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13013499.png)
